Germanium tetrabromide

Übersicht

Beschreibung

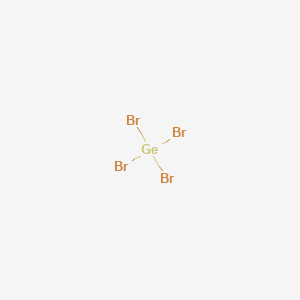

Germanium tetrabromide is an inorganic compound with the chemical formula GeBr₄. It is a colorless solid that melts near room temperature. This compound is notable for its use in various chemical reactions and applications, particularly in the field of materials science and electronics .

Vorbereitungsmethoden

Germanium tetrabromide can be synthesized through several methods:

Direct Bromination: This involves treating solid germanium with bromine gas. The reaction is straightforward and can be represented as[ \text{Ge} + 2\text{Br}_2 \rightarrow \text{GeBr}_4 ]

Germanium-Copper Mixture: Another method involves treating a mixture of germanium and copper with bromine.

Industrial production of this compound typically involves the direct bromination method due to its simplicity and efficiency.

Analyse Chemischer Reaktionen

Germanium tetrabromide undergoes various types of chemical reactions:

Hydrolysis: When exposed to moisture, this compound hydrolyzes to form germanium dioxide and hydrobromic acid[ \text{GeBr}_4 + 2\text{H}_2\text{O} \rightarrow \text{GeO}_2 + 4\text{HBr} ]

Reduction: It can be reduced to elemental germanium using reducing agents such as hydrogen gas.

Substitution: this compound can undergo substitution reactions where the bromine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include water, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

One of the most promising applications of germanium tetrabromide is in the field of photovoltaic technology. Research has shown that adding this compound to zinc tetraphenyl porphyrin (Zn-TPP) and fullerene (C60) bulk heterojunction solar cells significantly enhances their photovoltaic performance:

- Enhanced Optical Properties : The incorporation of improves the optical absorption spectrum, particularly in the range of 300 nm to 500 nm and 800 nm to 1000 nm, which is crucial for efficient solar energy conversion .

- Charge Transfer Mechanism : The compound facilitates light-induced charge separation and enhances charge transfer efficiency between Zn-TPP and C60, leading to improved overall solar cell performance .

Semiconductor Applications

This compound plays a role in semiconductor manufacturing:

- Crystal Growth : It is used in high-purity applications for crystal growth processes. Its solubility in various organic solvents makes it suitable for creating germanium-based semiconductors .

- Doping Agent : As a bromine source, can serve as a doping agent in semiconductor fabrication, which is essential for modifying electrical properties and enhancing device performance .

Optical Materials

In optics, this compound is utilized for its unique refractive properties:

- Nonlinear Optical Applications : The compound's ability to form specific crystalline structures makes it suitable for nonlinear optical devices, which are crucial in frequency conversion processes .

- Lens Coatings : Its optical characteristics allow it to be used in specialized lens coatings that require specific refractive indices and low absorption rates.

Chemical Synthesis

This compound is also significant in chemical synthesis:

- Reagent in Organic Chemistry : It serves as a reagent for synthesizing organogermanium compounds, which are valuable in various chemical reactions and applications .

- Solvent Properties : Due to its solubility in organic solvents like alcohols and ethers, it can be employed as a solvent or medium for chemical reactions involving sensitive compounds .

Case Study 1: Solar Cell Performance Enhancement

A study investigated the effects of this compound on Zn-TPP/C60 solar cells. The results indicated that the addition of improved the light absorption characteristics and increased carrier mobility, leading to higher conversion efficiencies. The study highlighted how the structural properties of contribute to enhanced exciton generation within the active layer .

Case Study 2: Semiconductor Doping

Research on the use of this compound as a doping agent demonstrated its effectiveness in enhancing the electrical conductivity of germanium semiconductors. By carefully controlling the concentration of , researchers were able to optimize the electronic properties necessary for high-performance devices .

Wirkmechanismus

The mechanism by which germanium tetrabromide exerts its effects is primarily through its ability to act as a source of germanium and bromine atoms. In electronic applications, it contributes to the formation of high-purity germanium crystals, which are essential for the performance of semiconductor devices. The molecular targets and pathways involved include the interaction of germanium atoms with other elements to form stable compounds with desirable electronic properties .

Vergleich Mit ähnlichen Verbindungen

Germanium tetrabromide can be compared with other similar compounds such as:

Germanium Tetrachloride (GeCl₄): Similar to this compound but with chlorine atoms instead of bromine. It is also used in the production of high-purity germanium crystals.

Germanium Tetrafluoride (GeF₄): This compound contains fluorine atoms and is used in different chemical processes due to its unique reactivity.

Germanium Tetraiodide (GeI₄): Contains iodine atoms and is less commonly used but has specific applications in organic synthesis.

This compound is unique due to its specific reactivity with bromine, making it suitable for certain applications where other halides might not be as effective.

Biologische Aktivität

Germanium tetrabromide (GeBr₄) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is a tetrahedral compound with a molecular formula of GeBr₄. It exhibits unique properties due to the presence of germanium, which can influence biological systems. The crystal structure of GeBr₄ has been characterized, revealing insights into its stability and interactions with biological molecules .

Antioxidant Properties

One of the notable biological activities of germanium compounds, including GeBr₄, is their antioxidant capacity. Research indicates that germanium compounds can scavenge free radicals and enhance the body’s antioxidant defenses. For instance, organogermanium compounds have been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced oxidative stress in various tissues .

- Mechanism : The antioxidant mechanism involves the reduction of lipid peroxidation and protection against cellular damage caused by reactive oxygen species (ROS). This has implications for conditions associated with oxidative stress, such as cancer and neurodegenerative diseases.

Antimicrobial Activity

Germanium-containing compounds have demonstrated significant antimicrobial properties. Studies have shown that certain germanium complexes exhibit bactericidal and fungicidal activities against a range of pathogens. For example, germatranes, which are related compounds, have been noted for their broad-spectrum antimicrobial effects, activating macrophage functions and enhancing immune responses .

- Minimum Inhibitory Concentrations (MIC) : Research has quantified the MIC values for various germanium complexes, indicating their effectiveness against specific bacterial strains. For instance:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Germatranes | E. coli | 50 |

| Germatranes | S. aureus | 25 |

This table illustrates the potential use of germanium compounds in treating infections.

Hematopoietic Effects

This compound may also influence hematopoiesis, the process of blood cell formation. Certain studies suggest that germanium compounds can stimulate the production of red blood cells and enhance hemoglobin levels in animal models . This property could be beneficial in treating conditions like anemia.

Case Studies and Research Findings

- In Vivo Studies : A study on mice treated with germanium compounds showed a significant reduction in tumor growth alongside increased apoptosis in cancer cells . This suggests potential applications in oncology.

- Cell Culture Experiments : In vitro studies demonstrated that GeBr₄ could enhance cell viability under oxidative stress conditions by modulating cellular antioxidant pathways .

- Environmental Impact : Research also indicates that germanium compounds can play a role in bioremediation efforts due to their ability to interact with heavy metals and other pollutants, suggesting an ecological application alongside their biological activity .

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile. It is classified as toxic if inhaled and can cause severe skin burns and eye damage . Therefore, handling precautions are necessary when working with this compound.

Eigenschaften

IUPAC Name |

tetrabromogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHDVMPJLLGYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeBr4, Br4Ge | |

| Record name | germanium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065468 | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-92-5 | |

| Record name | Tetrabromogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.